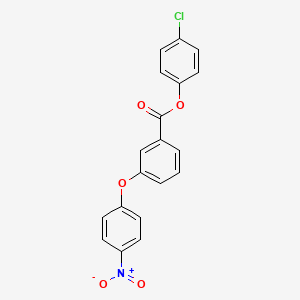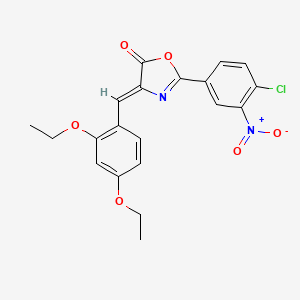![molecular formula C19H27N3O3 B6080844 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea](/img/structure/B6080844.png)
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. Cytokinins are a class of plant hormones that play a crucial role in regulating cell division, differentiation, and growth. CPPU has been shown to promote cell division and shoot regeneration in various plant species, making it a valuable tool for plant biotechnology.
作用机制
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea exerts its effects on plant growth and development by binding to and activating cytokinin receptors, which in turn activate downstream signaling pathways. This leads to the activation of various genes involved in cell division, differentiation, and growth. This compound has been shown to have a higher affinity for cytokinin receptors than natural cytokinins, which may explain its stronger effects on plant growth.
Biochemical and Physiological Effects:
This compound treatment has been shown to increase the number of cells in the meristem, which is the tissue responsible for plant growth and development. It also promotes the formation of lateral shoots and the elongation of internodes. Moreover, this compound has been shown to increase the activity of enzymes involved in cell division and starch metabolism. This compound treatment has also been reported to increase the levels of several plant hormones, such as auxins and gibberellins, which may contribute to its effects on plant growth and development.
实验室实验的优点和局限性
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea has several advantages as a research tool in plant biotechnology. It is a stable and easy-to-use cytokinin that can be applied to plants at low concentrations. Moreover, this compound has a long half-life in plant tissues, which allows for sustained effects on plant growth and development. However, this compound treatment may also have some limitations, such as its potential toxicity to plants at high concentrations and its effects on plant hormone balance, which may vary depending on the plant species and growth conditions.
未来方向
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea research has several potential future directions. One area of interest is the development of new this compound analogs with improved efficacy and specificity for cytokinin receptors. Another area of research is the elucidation of the molecular mechanisms underlying this compound effects on plant growth and development. Moreover, this compound research may also have applications in crop improvement, such as the development of new cultivars with improved yield, quality, and stress tolerance.
合成方法
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea can be synthesized through a multi-step process starting from 3-methoxyphenyl isocyanate and cyclohexylmethylamine. The final product is obtained by reacting the intermediate with potassium cyanate and then with oxalyl chloride. The yield of this compound synthesis is typically around 50-60%.
科学研究应用
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea has been extensively used in plant research to study its effects on cell division, shoot regeneration, fruit development, and stress tolerance. It has been shown to promote shoot regeneration in various plant species, including tobacco, grapevine, and apple. This compound treatment has also been reported to increase fruit size, yield, and quality in several crops, such as tomato, cucumber, and strawberry. Moreover, this compound has been shown to enhance stress tolerance in plants by improving their water use efficiency and antioxidant capacity.
属性
IUPAC Name |
1-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-17-9-5-8-15(10-17)20-19(24)21-16-11-18(23)22(13-16)12-14-6-3-2-4-7-14/h5,8-10,14,16H,2-4,6-7,11-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBQADDRBCMINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2CC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6080765.png)


![1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6080789.png)

![N,N-dimethyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6080800.png)
![6-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6080813.png)
![1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6080816.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6080823.png)
![5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6080832.png)

![3-[(2-hydroxy-5-methylbenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6080848.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6080864.png)
![1-{4-[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6080880.png)